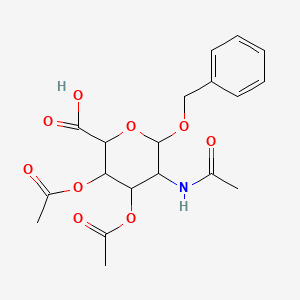

5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid

Descripción

This compound is a highly functionalized tetrahydro-2H-pyran derivative featuring an acetamido group at position 5, diacetoxy groups at positions 3 and 4, a benzyloxy group at position 6, and a carboxylic acid at position 2. The benzyloxy group likely acts as a protective moiety for the hydroxyl group during synthetic modifications, while the acetamido and acetoxy groups may influence enzymatic interactions or solubility .

Propiedades

IUPAC Name |

5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLLGMCNJIJRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound belonging to the class of tetrahydropyran derivatives. Its unique structural features and potential applications in biochemistry and pharmacology make it a subject of interest in recent research. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid is , with a molecular weight of approximately 437.44 g/mol. The compound features multiple functional groups, including amides and acetates, which are critical for its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.44 g/mol |

| Functional Groups | Acetamido, diacetoxy, benzyloxy |

The exact mechanism of action for 5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid remains to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets such as enzymes or receptors involved in metabolic pathways. Its structural characteristics indicate potential enzyme inhibition or modulation of receptor activities.

Case Studies and Research Findings

- Enzyme Inhibition : In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes related to metabolic processes. For instance, it has shown potential in inhibiting enzymes involved in the synthesis of nucleotides, which could have implications for cancer therapy.

- Cell Proliferation : Research involving cell lines has indicated that the compound can reduce cell proliferation in certain cancer types. This effect is hypothesized to be due to its ability to disrupt metabolic pathways essential for tumor growth.

- Antioxidant Activity : Some studies have reported that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Data Table: Biological Activity Summary

| Study Type | Biological Activity Observed | Reference |

|---|---|---|

| In vitro Enzyme Assay | Inhibition of nucleotide synthesis enzymes | |

| Cell Line Studies | Reduced proliferation in cancer cells | |

| Antioxidant Testing | Exhibited antioxidant properties |

Synthesis and Chemical Reactions

The synthesis of 5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. Key methods include:

- Acetylation : Using acetic anhydride to introduce acetyl groups.

- Benzylation : Employing benzyl halides to add the benzyloxy group.

Reaction Conditions

Careful control of conditions such as temperature, pH, and reaction time is crucial for maximizing yield and purity.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogues:

Physicochemical Properties

- Solubility : The benzyloxy group in the target compound enhances lipophilicity compared to methoxycarbonyl or hydroxy-substituted analogues, favoring organic-phase reactions .

- Stability : Acetoxy groups (e.g., at positions 3 and 4) are prone to hydrolysis under acidic/basic conditions, whereas benzyloxy groups offer greater stability, enabling selective deprotection .

- Spectroscopic Data : IR spectra of analogues show characteristic peaks for acetamido (NH stretch ~3341 cm⁻¹) and ester carbonyls (C=O ~1745 cm⁻¹), consistent with the target compound’s expected profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.